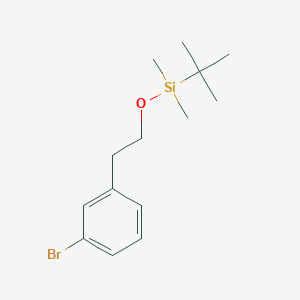

(3-Bromophenethoxy)(tert-butyl)dimethylsilane

Vue d'ensemble

Description

(3-Bromophenethoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is characterized by the presence of a bromophenyl group attached to an ethoxy group, which is further connected to a tert-butyl dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-Bromophenol+tert-Butyl dimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromophenethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenethoxy derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include phenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Building Block for Synthesis

(3-Bromophenethoxy)(tert-butyl)dimethylsilane acts as an important intermediate in the synthesis of various organic molecules. The presence of the bromine atom allows for further functionalization through coupling reactions, making it a valuable starting material for synthesizing complex organic compounds. For instance, it can be utilized to introduce the tert-butyldimethylsilyl group (TBDMS), which is commonly used for protecting hydroxyl groups during multi-step syntheses.

1.2 Reaction Pathways

The compound can undergo various nucleophilic substitutions due to the electrophilic nature of the bromine atom. This reactivity enables the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Material Science

3.1 Silicone-Based Materials

The incorporation of this compound into silicone-based materials can enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings .

3.2 Surface Modification

The compound can also be utilized for surface modification processes, where its silane group facilitates bonding to various substrates, improving adhesion properties and chemical resistance in coatings and sealants.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyldimethylsilyl chloride | Contains tert-butyl and dimethyl groups | Commonly used for silylation reactions |

| (2-Bromoethoxy)(tert-butyl)dimethylsilane | Similar ether structure but different bromine position | Used in similar synthetic pathways |

| (2-Bromopropoxy)(tert-butyl)dimethylsilane | Contains propoxy instead of phenethoxy | Variation in alkyl chain length affects reactivity |

The specific combination of a brominated aromatic system with a tert-butyl dimethylsilane moiety gives this compound distinct reactivity patterns compared to its analogs, making it particularly valuable for targeted synthetic applications where selectivity is crucial .

Mécanisme D'action

The mechanism of action of (3-Bromophenethoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can participate in substitution reactions, while the silyl group can protect functional groups during synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar structure but with a propoxy group instead of an ethoxy group.

(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but with a bromoethoxy group at a different position.

(3-Bromophenyl)(tert-butyl)dimethylsilane: Similar structure but without the ethoxy group.

Uniqueness

(3-Bromophenethoxy)(tert-butyl)dimethylsilane is unique due to its specific combination of a bromophenyl group and a tert-butyl dimethylsilane moiety, which imparts distinct reactivity and stability. This makes it particularly useful in organic synthesis and as a protecting group in various chemical reactions.

Activité Biologique

(3-Bromophenethoxy)(tert-butyl)dimethylsilane, with the chemical formula C₁₄H₂₃BrOSi and CAS number 249937-07-3, is a silane compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Weight : 315.3 g/mol

- Structure : The compound features a bromophenethoxy group attached to a tert-butyl dimethylsilane moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, affecting their activity through competitive inhibition or allosteric modulation. Such interactions can alter metabolic pathways within cells.

- Cell Signaling Modulation : It has been suggested that the compound can influence cell signaling pathways, potentially leading to changes in gene expression and cellular responses.

- Antimicrobial Properties : Preliminary studies indicate that silane compounds can exhibit antimicrobial properties, which may extend to this compound.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various silanes, including this compound, against common pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential for use in antimicrobial applications.

- Cellular Impact Studies : In vitro experiments demonstrated that treatment with this compound resulted in altered cell viability and proliferation rates in various cancer cell lines. Specifically, the compound was found to induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent.

Biochemical Analysis

- Gene Expression Changes : Microarray analysis following treatment with this compound revealed upregulation of genes associated with apoptosis and downregulation of those involved in cell cycle progression.

- Metabolic Pathway Alterations : The compound appears to interfere with glycolytic pathways, leading to reduced ATP production in treated cells.

| Property | Observation |

|---|---|

| Antimicrobial Activity | Significant inhibition at specific concentrations |

| Effect on Cancer Cells | Induced apoptosis in breast cancer cells |

| Gene Expression | Upregulation of apoptotic genes |

| Metabolic Impact | Reduced ATP production |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is likely absorbed through cellular membranes due to its lipophilic nature.

- Distribution : It may preferentially accumulate in lipid-rich tissues.

- Metabolism : Initial studies suggest that metabolic pathways may convert the compound into active metabolites that exert biological effects.

- Excretion : Further research is needed to elucidate the excretion pathways and half-life of the compound.

Propriétés

IUPAC Name |

2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-10-9-12-7-6-8-13(15)11-12/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFLXGYDQUBZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467903 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249937-07-3 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.